molecular formula C10H11NO B1602006 5-Methoxy-6-methyl-1H-indole CAS No. 3139-10-4

5-Methoxy-6-methyl-1H-indole

Cat. No.: B1602006
CAS No.: 3139-10-4
M. Wt: 161.2 g/mol
InChI Key: IIJZGWAVCFDDDK-UHFFFAOYSA-N
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Description

5-Methoxy-6-methyl-1H-indole: is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a methoxy group at the 5-position and a methyl group at the 6-position distinguishes this compound from other indole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized versions of the above-mentioned synthetic routes. The choice of method depends on factors such as yield, cost, and availability of starting materials.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Methoxy-6-methyl-1H-indole can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the indole ring.

    Substitution: The compound can undergo substitution reactions, where functional groups on the indole ring are replaced with other groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized indole derivatives, while substitution reactions can produce phenylsulfonyl-substituted indoles .

Scientific Research Applications

Chemistry: 5-Methoxy-6-methyl-1H-indole is used as a building block in organic synthesis. It can be used to synthesize more complex indole derivatives, which are valuable in various chemical research applications .

Biology: Indole derivatives, including this compound, have been studied for their biological activities. They can act as ligands for various biological receptors and enzymes, influencing biological processes .

Medicine: Indole derivatives have potential therapeutic applications. They have been investigated for their anticancer, anti-inflammatory, and antimicrobial properties. This compound may serve as a lead compound for the development of new drugs .

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure makes it a valuable intermediate in the synthesis of various industrial products .

Mechanism of Action

The mechanism of action of 5-Methoxy-6-methyl-1H-indole involves its interaction with specific molecular targets and pathways. For example

Properties

IUPAC Name

5-methoxy-6-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-5-9-8(3-4-11-9)6-10(7)12-2/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJZGWAVCFDDDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN2)C=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80499771
Record name 5-Methoxy-6-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80499771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3139-10-4
Record name 5-Methoxy-6-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80499771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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